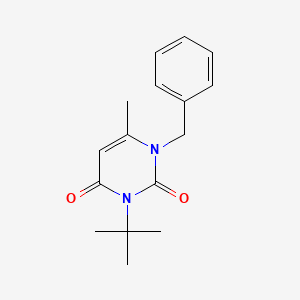
1-苄基-3-叔丁基-6-甲基-2,4(1H,3H)-嘧啶二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-3-(tert-butyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes. This specific compound is characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and a methyl group attached to the pyrimidine ring. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research.
科学研究应用
1-benzyl-3-(tert-butyl)-6-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a model compound for understanding the behavior of pyrimidine derivatives in biological systems.
Medicine: The compound is investigated for its potential pharmacological properties. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial effects. Researchers explore the compound’s potential as a lead compound for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(tert-butyl)-6-methylpyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the condensation of appropriate aldehydes with urea or thiourea in the presence of a catalyst. The reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Another approach involves the cyclization of substituted benzylidene derivatives with guanidine or its derivatives. This method often requires the use of strong acids or bases as catalysts and may involve heating the reaction mixture to elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 1-benzyl-3-(tert-butyl)-6-methylpyrimidine-2,4(1H,3H)-dione may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
化学反应分析
Types of Reactions
1-benzyl-3-(tert-butyl)-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding pyrimidine derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced pyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the pyrimidine ring. These reactions are usually facilitated by the presence of a suitable leaving group and may require the use of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, catalysts such as palladium or copper, elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while reduction reactions may produce fully or partially reduced pyrimidine compounds. Substitution reactions can result in a wide range of substituted pyrimidine derivatives, depending on the nature of the nucleophile used.
作用机制
The mechanism of action of 1-benzyl-3-(tert-butyl)-6-methylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate the activity of the target molecules, leading to various biological effects.
For example, if the compound exhibits antiviral activity, it may inhibit viral replication by interfering with viral enzymes or nucleic acid synthesis. Similarly, if it has anticancer properties, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
相似化合物的比较
1-benzyl-3-(tert-butyl)-6-methylpyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives to highlight its uniqueness. Similar compounds include:
1-benzyl-3-(tert-butyl)-5-methylpyrimidine-2,4(1H,3H)-dione: This compound differs by the position of the methyl group on the pyrimidine ring. The change in position can affect the compound’s chemical reactivity and biological activity.
1-benzyl-3-(tert-butyl)-6-ethylpyrimidine-2,4(1H,3H)-dione: In this compound, the methyl group is replaced by an ethyl group. The longer alkyl chain can influence the compound’s solubility and interaction with biological targets.
1-benzyl-3-(tert-butyl)-6-methylpyrimidine-2,4(1H,3H)-trione: This compound has an additional carbonyl group on the pyrimidine ring
The unique combination of substituents in 1-benzyl-3-(tert-butyl)-6-methylpyrimidine-2,4(1H,3H)-dione imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
1-benzyl-3-tert-butyl-6-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-10-14(19)18(16(2,3)4)15(20)17(12)11-13-8-6-5-7-9-13/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFUHRCIUYYVBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1CC2=CC=CC=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670473 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-cyclopropyl-N-[3-(1H-indol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5577682.png)
![1-Tert-butyl-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5577691.png)
![2-(tert-butylsulfonyl)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B5577696.png)
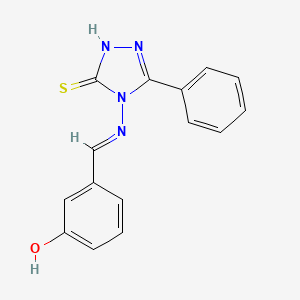
![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5577723.png)
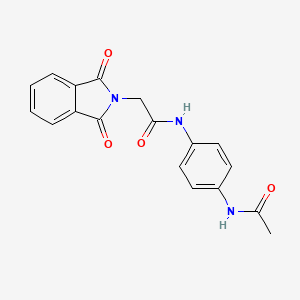
![(E)-1-[3,5-dichloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5577729.png)
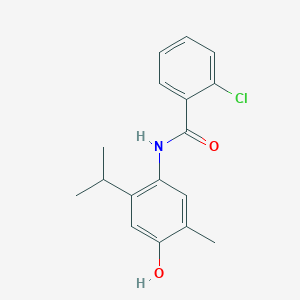
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethoxybenzamide](/img/structure/B5577751.png)
![methyl 5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5577758.png)
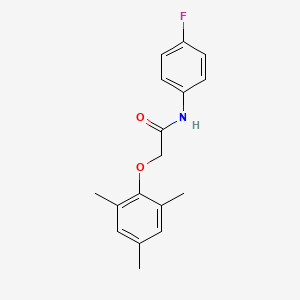
![[(4-Methyl-thiazol-2-ylcarbamoyl)-methyl]-carbamic acid benzyl ester](/img/structure/B5577773.png)
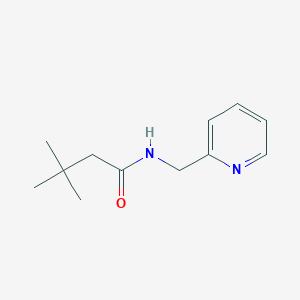
![ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5577795.png)
